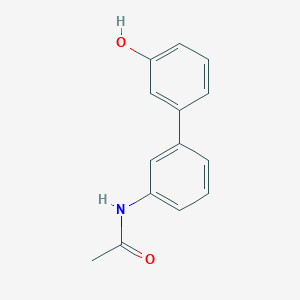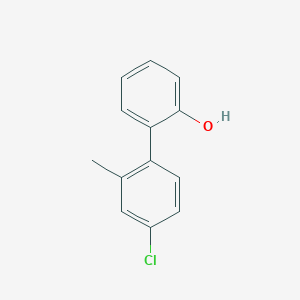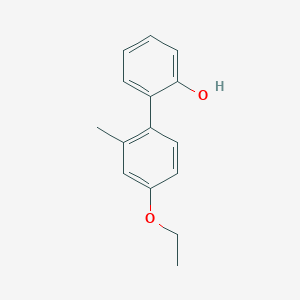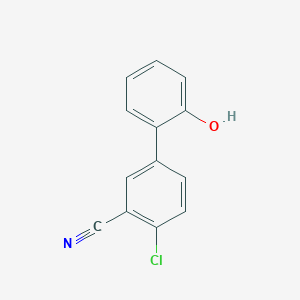
3-(3-Acetylaminophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Acetylaminophenyl)phenol, 95%, is a synthetic compound that has a wide range of applications in scientific research. It is a white solid with a melting point of 97-99 °C and a purity of 95%. It is also known as 3-aminophenol, 3-aminophenyl acetate, 3-aminophenyl acetic acid, or 3-aminophenylacetic acid. 3-(3-Acetylaminophenyl)phenol, 95%, is used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
3-(3-Acetylaminophenyl)phenol, 95%, has a wide range of applications in scientific research. It is used in biochemistry, physiology, and pharmacology. In biochemistry, it is used as a substrate for enzymes and as a reagent for protein labeling. In physiology, it is used in the study of cellular metabolism and in the development of new drugs. In pharmacology, it is used as an intermediate in the synthesis of various drugs.
Mecanismo De Acción
3-(3-Acetylaminophenyl)phenol, 95%, is a substrate for enzymes and can be used to label proteins. It is also used as an intermediate in the synthesis of various drugs. Its mechanism of action is not fully understood, but it is believed to interact with certain enzymes and proteins to produce the desired effect.
Biochemical and Physiological Effects
3-(3-Acetylaminophenyl)phenol, 95%, has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to changes in cellular metabolism. It has also been found to have a stimulatory effect on certain hormones and neurotransmitters, which can lead to changes in behavior. In addition, it has been found to have a protective effect against certain toxins and pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-Acetylaminophenyl)phenol, 95%, has many advantages for use in laboratory experiments. It is relatively easy to synthesize, has a high purity, and is stable in a wide range of conditions. It is also non-toxic and has a low cost. However, it does have some limitations. It is not very soluble in water and can be difficult to handle in certain conditions.
Direcciones Futuras
There are many potential future directions for research using 3-(3-Acetylaminophenyl)phenol, 95%. These include the development of new drugs and the study of the effects of the compound on cellular metabolism, hormones, and neurotransmitters. In addition, further research could be done on the mechanism of action and the potential toxicity of the compound. Finally, research could be done to further understand the potential applications of the compound in biotechnology and drug discovery.
Métodos De Síntesis
3-(3-Acetylaminophenyl)phenol, 95%, can be synthesized by reacting 3-aminophenol with acetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent such as dichloromethane at a temperature of around 70 °C. The reaction is complete in about 4 hours and yields a product with a purity of 95%.
Propiedades
IUPAC Name |
N-[3-(3-hydroxyphenyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10(16)15-13-6-2-4-11(8-13)12-5-3-7-14(17)9-12/h2-9,17H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIOOMHXHHKPOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683534 |
Source


|
| Record name | N-(3'-Hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261910-48-8 |
Source


|
| Record name | N-(3'-Hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














